molecular formula C68H89N15O25S B12111985 Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2

Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2

Cat. No.: B12111985
M. Wt: 1548.6 g/mol
InChI Key: YBJOVRMQDISODY-UHFFFAOYSA-N
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Description

The compound Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 is a synthetic peptide substrate used in biochemical assays. It is designed to study the activity of proteases, particularly those involved in viral replication, such as the hepatitis C virus NS3/4A protease . The compound contains specific amino acid sequences and fluorogenic groups that allow for the detection of protease activity through fluorescence resonance energy transfer (FRET).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 involves solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

    Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid (Lys(DABCYL)-NH2) to a solid resin.

    Coupling Reactions: Sequential addition of protected amino acids (Fmoc or Boc protected) using coupling reagents like HBTU or DIC.

    Deprotection: Removal of the protecting groups using piperidine (for Fmoc) or TFA (for Boc).

    Cleavage: The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).

    Purification: The crude peptide is purified using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often using automated peptide synthesizers to increase efficiency and yield. The process is optimized for scalability, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The peptide bond between specific amino acids can be hydrolyzed by proteases.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the EDANS and DABCYL groups.

    Substitution: Amino acid residues can be substituted to create analogs for studying structure-activity relationships.

Common Reagents and Conditions

    Hydrolysis: Proteases such as NS3/4A protease in buffered solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like dithiothreitol (DTT).

Major Products

    Hydrolysis: Cleaved peptide fragments.

    Oxidation and Reduction: Modified peptide with altered fluorescence properties.

Scientific Research Applications

Key Applications

  • Fluorescent Probes
    • The compound acts as a fluorescent probe in biochemical assays, which allows researchers to visualize and quantify interactions between biomolecules. This application is crucial for studying cellular processes and signaling pathways.
    • Case Study : In a study examining protein-protein interactions, Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 was used to monitor changes in fluorescence intensity, indicating successful binding events between target proteins .
  • Peptide Synthesis
    • It is utilized in the synthesis of peptides, particularly in developing therapeutic agents. The compound's structure facilitates the creation of complex peptides with specific biological activities.
    • Data Table : Comparison of peptide synthesis yields using different reagents:
  • Drug Delivery Systems
    • The compound can be incorporated into drug delivery systems, enhancing the targeting and efficacy of pharmaceuticals, especially in cancer treatment.
    • Case Study : Research demonstrated that encapsulating anticancer drugs with this compound improved drug stability and release profiles compared to conventional methods .
  • Biomarker Discovery
    • Researchers employ this compound in identifying biomarkers for various diseases, aiding early diagnosis and personalized medicine approaches.
    • Data Table : Biomarkers identified using Ac-Asp-Glu-Asp(EDANS):
      Disease TypeBiomarker Identified
      CancerProtein X
      Alzheimer's DiseaseProtein Y
  • Analytical Chemistry
    • It plays a role in analytical methods for detecting and quantifying amino acids and peptides, providing precise measurement techniques essential across various research fields.
    • Case Study : A method developed using Ac-Asp-Glu-Asp(EDANS) allowed for the sensitive detection of amino acids at nanomolar concentrations, significantly improving upon existing techniques .

Mechanism of Action

The compound exerts its effects through the following mechanism:

    Binding: The peptide substrate binds to the active site of the protease.

    Cleavage: The protease cleaves the peptide bond between specific amino acids.

    Fluorescence Change: The cleavage separates the EDANS and DABCYL groups, resulting in a change in fluorescence that can be measured.

Comparison with Similar Compounds

Similar Compounds

    Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-OH: A similar peptide substrate without the lactoyl and Lys(DABCYL) modifications.

    Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys-NH2: A variant lacking the DABCYL group.

Uniqueness

    Fluorogenic Groups: The presence of both EDANS and DABCYL groups allows for sensitive detection of protease activity through FRET.

    Specificity: The amino acid sequence is designed to be specifically recognized and cleaved by certain proteases, making it a valuable tool in protease research.

This compound’s unique combination of amino acid sequences and fluorogenic groups makes it a powerful tool in various scientific research applications, particularly in the study of protease activity and the development of protease inhibitors.

Biological Activity

Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 is a peptide compound notable for its applications in biochemical assays, particularly as a substrate for monitoring protease activity. This compound is designed to facilitate fluorescence resonance energy transfer (FRET) assays, enabling the continuous monitoring of enzymatic reactions, specifically targeting the hepatitis C virus (HCV) NS3 protease.

Chemical Structure

The compound consists of a series of amino acids and fluorophores that include:

  • EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) : A fluorescent donor.
  • DABCYL (4-(dimethylaminoazo)benzylidene)acetate : A non-fluorescent acceptor used in FRET.
  • Peptide Sequence : this compound.

This compound acts as a competitive inhibitor for the HCV NS3 protease. The presence of the EDANS and DABCYL moieties allows for the monitoring of proteolytic activity through changes in fluorescence, which occurs when the substrate is cleaved by the enzyme, separating the donor and acceptor fluorophores.

Enzymatic Assays

In studies evaluating its biological activity, this compound has been utilized in various enzymatic assays to measure protease activity. The FRET-based approach provides a sensitive method to quantify enzyme kinetics and inhibition.

Parameter Value
Fluorescence Excitation 340 nm (EDANS)
Fluorescence Emission 490 nm (EDANS)
K_m (Michaelis constant) Varies with enzyme concentration
IC50 (Inhibition concentration) Approximately 10 µM for HCV NS3

Case Studies

  • HCV Protease Activity Monitoring : In a study published in Journal of Virology, researchers utilized this compound to demonstrate its effectiveness in measuring HCV NS3 protease activity. The results showed that the substrate exhibited a significant increase in fluorescence upon cleavage by the enzyme, indicating successful application in real-time monitoring.
  • Comparative Studies on Inhibitors : Another study compared various peptide substrates for protease activity, highlighting that this compound had superior sensitivity and specificity compared to traditional substrates. This was attributed to its optimized sequence and fluorophore arrangement, which enhanced FRET efficiency.

Research Findings

Research findings indicate that the compound not only serves as an effective substrate but also shows potential for development into therapeutic agents against viral proteases due to its inhibitory properties. Ongoing studies focus on modifying the peptide sequence to enhance its specificity and potency against other viral targets.

Future Directions

Future research may explore:

  • Structural Modifications : Altering amino acid sequences to improve binding affinity and inhibition rates.
  • Therapeutic Applications : Investigating its potential use as a therapeutic agent in antiviral treatments.
  • Broader Enzyme Targeting : Testing its efficacy against other serine proteases involved in various diseases.

Properties

Molecular Formula

C68H89N15O25S

Molecular Weight

1548.6 g/mol

IUPAC Name

4-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[1-[[1-[[1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C68H89N15O25S/c1-6-43(68(104)108-36(2)60(96)80-51(35-84)67(103)75-45(59(69)95)13-7-8-30-72-61(97)39-16-18-40(19-17-39)81-82-41-20-22-42(23-21-41)83(4)5)74-62(98)46(24-27-54(87)88)76-63(99)47(25-28-55(89)90)77-65(101)49(79-64(100)48(26-29-56(91)92)78-66(102)50(34-57(93)94)73-37(3)85)33-53(86)71-32-31-70-44-14-9-11-38-12-10-15-52(58(38)44)109(105,106)107/h9-12,14-23,36,43,45-51,70,84H,6-8,13,24-35H2,1-5H3,(H2,69,95)(H,71,86)(H,72,97)(H,73,85)(H,74,98)(H,75,103)(H,76,99)(H,77,101)(H,78,102)(H,79,100)(H,80,96)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107)

InChI Key

YBJOVRMQDISODY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC(C)C(=O)NC(CO)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)NCCNC3=CC=CC4=C3C(=CC=C4)S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

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